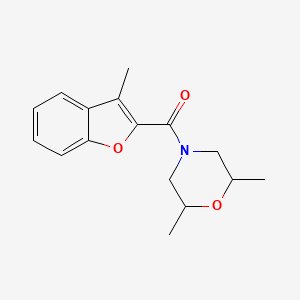

(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone

Description

The compound “(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone” features a benzofuran moiety substituted with a methyl group at the 3-position, linked via a ketone bridge to a 2,6-dimethylmorpholino group. While direct data on its synthesis or applications are absent in the provided evidence, analogs and structurally related compounds offer insights into its likely characteristics.

Properties

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10-8-17(9-11(2)19-10)16(18)15-12(3)13-6-4-5-7-14(13)20-15/h4-7,10-11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKBEDMTOIIEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=C(C3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone typically involves the following steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, such as acid-catalyzed cyclization of compounds containing a carbonyl group, palladium or platinum-catalyzed ring closure, or intramolecular Friedel–Crafts reactions.

Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran precursor is replaced by the morpholine moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.

Mechanism of Action

The mechanism by which (2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety may play a crucial role in binding to these targets, while the morpholine ring can modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their molecular features, and applications:

Key Research Findings and Trends

Heterocycle Modifications

- Benzothiophene vs. Benzofuran: Replacing benzofuran with benzothiophene (as in ) introduces sulfur, which may enhance metabolic stability but reduce polarity.

- Isoxazole vs. Benzofuran : The isoxazole analog (C₁₂H₁₈N₂O₃, ) lacks the fused benzene ring, reducing molecular weight and possibly improving solubility. The 3,5-dimethyl groups on isoxazole increase lipophilicity, which could enhance membrane permeability.

Substituent Effects

- Halogenated Derivatives: The dichlorophenyl analog (C₁₃H₁₅Cl₂NO₂, ) exhibits higher lipophilicity due to chlorine atoms, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Pharmaceutical Impurities : Impurity compounds (e.g., diiodophenyl-benzofuran, ) highlight the role of bulky substituents (e.g., iodine) in reference standards, where halogen atoms may influence crystallinity or detection limits.

Biological Activity

(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a morpholine ring substituted at the 2 and 6 positions with methyl groups, and a benzofuran moiety at the 3 position. The unique combination of these functional groups contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Kinase Inhibition : The compound has been shown to inhibit various kinases, including Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) . These kinases are implicated in numerous cellular processes, including inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies have demonstrated that derivatives of benzofuran compounds possess significant antimicrobial properties against various bacterial and fungal strains. This suggests that this compound may also exhibit similar activities .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against multiple strains. The results are summarized in Table 1 below.

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| Compound A | E. coli, S. aureus | High |

| Compound B | Pseudomonas aeruginosa | Moderate |

| This compound | Staphylococcus epidermidis | High |

The compound demonstrated high activity against Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .

Kinase Inhibition

The inhibitory effects on kinases were assessed using various assays. The results indicated that the compound effectively reduced kinase activity, which is crucial for developing treatments for diseases such as cancer and autoimmune disorders.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Autoimmune Diseases : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased inflammation and joint damage, suggesting its role in managing autoimmune responses .

- Cancer Treatment : A study focusing on breast cancer cells showed that the compound induced apoptosis in vitro. This effect was attributed to its ability to inhibit critical signaling pathways involved in cell survival .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for (2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone, and how are reaction conditions optimized?

- Answer : The compound can be synthesized via Friedel-Crafts acylation, where AlCl₃ is commonly used as a catalyst for electrophilic aromatic substitution. For example, details a protocol where furan derivatives react with acid chlorides in CH₂Cl₂ under controlled temperatures (0°C to room temperature). Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of benzofuran to acyl chloride) and monitoring reaction progress via TLC. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from boiling water .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry and substituent orientation. For instance, in , distinct peaks at δ7.87 (5’-H) and δ3.91 (OCH₃) validate the morpholino and benzofuran moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., m/z 233 [M+H]⁺ in ). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound across studies?

- Answer : Contradictions in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. For example, reports δ7.06 (3’-H) in CDCl₃, while variations in DMSO-d₆ could shift peaks due to hydrogen bonding. Cross-validation using 2D NMR (COSY, HSQC) and computational modeling (DFT-based chemical shift predictions) helps reconcile differences. Additionally, reproducing synthetic protocols (e.g., AlCl₃ catalyst vs. alternative Lewis acids) under inert atmospheres minimizes side products .

Q. What experimental designs are recommended to investigate the compound’s biological activity and structure-activity relationships (SAR)?

- Answer : SAR studies require systematic derivatization of the morpholino (e.g., replacing dimethyl groups with ethyl or cyclopropyl) and benzofuran moieties (e.g., halogenation at the 5-position). Biological assays (e.g., antimicrobial MIC tests in ) should include positive controls (e.g., ciprofloxacin) and dose-response curves (0.1–100 μM range). For mechanistic studies, fluorescence polarization or SPR assays can quantify binding affinity to targets like kinase enzymes .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Answer : Scale-up introduces heat transfer and mixing inefficiencies. Adopting flow chemistry (e.g., continuous stirred-tank reactors) improves reproducibility. ’s batch process (85% yield) can be modified using microwave-assisted synthesis to reduce reaction time. Purity is maintained via inline PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring. Solvent selection (e.g., replacing CCl₄ with greener alternatives like cyclopentyl methyl ether) aligns with sustainability goals .

Methodological Challenges

Q. How can researchers address low yields in the final coupling step of the morpholino and benzofuran subunits?

- Answer : Low yields (<50%) often stem from steric hindrance at the benzofuran 2-position. Strategies include:

- Using bulkier leaving groups (e.g., tosyl vs. chloride) to enhance electrophilicity.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

- Optimizing temperature gradients (e.g., −10°C for nucleophilic attack, followed by gradual warming) to suppress side reactions .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

- Answer : SwissADME or ADMET Predictor® can estimate logP (lipophilicity) and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while docking studies (AutoDock Vina) identify potential protein targets. For example, ’s mention of anticancer activity suggests prioritizing targets like topoisomerase II .

Data Reproducibility and Validation

Q. How should researchers validate the compound’s stability under varying storage conditions?

- Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis track degradation products (e.g., hydrolysis of the methanone group). Lyophilization enhances shelf-life for hygroscopic batches. ’s safety guidelines recommend inert atmosphere storage (N₂) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.